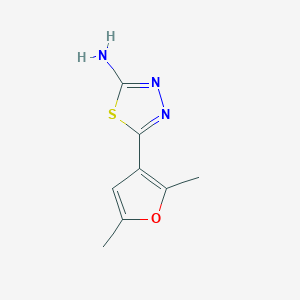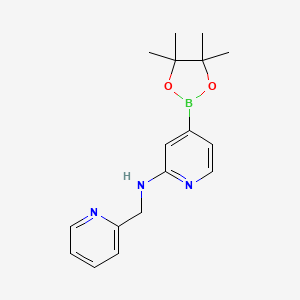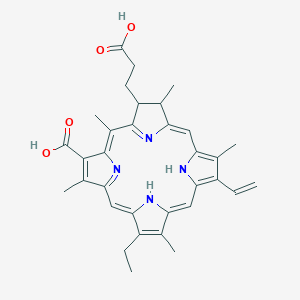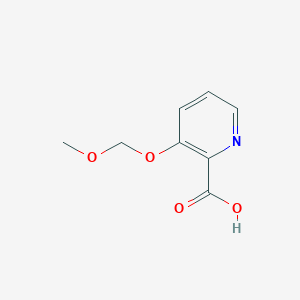![molecular formula C18H15N3S B13877415 N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzyl group, a pyrrolo[2,3-d][1,3]thiazole ring, and an aniline moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of thiazole and pyrrolo[2,3-d][1,3]thiazole, which have been shown to possess significant biological activities .
Aplicaciones Científicas De Investigación
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes and receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and poly (ADP-ribose) polymerase-1 .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as benzothiazole and pyrazolo[3,4-d]thiazoles . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline apart is its unique combination of a benzyl group, a pyrrolo[2,3-d][1,3]thiazole ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H15N3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline |
InChI |
InChI=1S/C18H15N3S/c1-2-5-13(6-3-1)11-19-15-8-4-7-14(9-15)16-10-17-18(21-16)20-12-22-17/h1-10,12,19,21H,11H2 |
Clave InChI |
REMVHHSKDMOWKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=CC4=C(N3)N=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
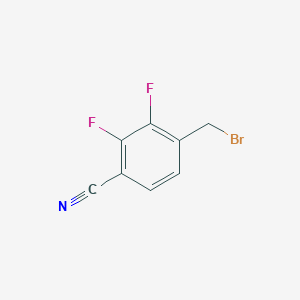

![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)

